2-Chloroquinoline-6-carbonitrile
Overview
Description
2-Chloroquinoline-6-carbonitrile is a quinoline derivative, characterized by the presence of a chlorine atom at the second position and a cyano group at the sixth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoline-6-carbonitrile typically involves the reaction of 2-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the quinoline ring system . Another method involves the Vilsmeier-Haack reaction, where 2-chloroaniline is treated with DMF and POCl3 to form the intermediate, which then reacts with malononitrile to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient heat and mass transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction of the cyano group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, piperidine, and thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Scientific Research Applications
2-Chloroquinoline-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antimalarial, antimicrobial, and anticancer agents.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloroquinoline-6-carbonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. For instance, in antimalarial applications, it inhibits the heme polymerase enzyme, leading to the accumulation of toxic heme in the parasite . In antimicrobial applications, it disrupts bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with an aldehyde group at the third position.
6-Chloroquinoline-2-carbonitrile: Similar but with the chlorine and cyano groups swapped.
2-Chloro-6-methylquinoline: Similar but with a methyl group instead of a cyano group.
Uniqueness
2-Chloroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and cyano groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
2-chloroquinoline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQBAJVDVDHSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460131 | |
Record name | 2-chloroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78060-54-5 | |
Record name | 2-chloroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroquinoline-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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